molecular formula C8H16N2O6S B1194267 2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid CAS No. 59824-35-0

2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid

Cat. No.: B1194267
CAS No.: 59824-35-0
M. Wt: 268.29 g/mol
InChI Key: CMACTJDDABKNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homolanthionine belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Homolanthionine is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, homolanthionine is primarily located in the cytoplasm.

Scientific Research Applications

Amino Acid Analysis in Proteins

Research by Simpson, Neuberger, and Liu (1976) introduces an analytical procedure for precise amino acid composition analysis in proteins and peptides, utilizing methanesulfonic acid for hydrolysis. This method allows for the accurate determination of amino acids including those sensitive to hydrolysis conditions, highlighting its potential relevance in studying compounds like 2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid in protein structures (Simpson, Neuberger, & Liu, 1976).

Biosynthesis in Cyanobacteria

Nunn and Codd (2017) discuss the biosynthetic pathways of certain amino acids in cyanobacteria, emphasizing the role of non-encoded diaminomonocarboxylic acids in the production of neurotoxins. Understanding these pathways is crucial for comprehending how specific amino acids, such as this compound, may be synthesized or altered by cyanobacteria (Nunn & Codd, 2017).

Properties

CAS No.

59824-35-0

Molecular Formula

C8H16N2O6S

Molecular Weight

268.29 g/mol

IUPAC Name

2-amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid

InChI

InChI=1S/C8H16N2O6S/c9-5(7(11)12)1-3-17(15,16)4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)

InChI Key

CMACTJDDABKNPX-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)CCC(C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(CS(=O)(=O)CCC(C(=O)O)N)C(C(=O)O)N

31982-10-2

physical_description

Solid

Synonyms

homolanthionine sulfone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 3
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 4
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 5
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 6
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid

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